Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate
Description
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate (CAS 168327-42-2) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a bromine atom at the 6-position and an ethyl acetate group at the 2-position. Its molecular formula is C₁₀H₁₁BrN₃O₂, with a molecular weight of 293.12 g/mol . This compound is of interest in medicinal chemistry due to the imidazo[1,2-b]pyridazine scaffold, which is associated with diverse biological activities, including kinase inhibition and antiviral properties .
Properties
Molecular Formula |
C10H10BrN3O2 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-(6-bromoimidazo[1,2-b]pyridazin-2-yl)acetate |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 |
InChI Key |
MASOSGJSOTWFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-b]pyridazine Core
A reliable method to prepare the 6-bromoimidazo[1,2-b]pyridazine nucleus involves the cyclization of appropriately substituted aminopyridazines with halo-substituted aldehydes or equivalents under mild conditions.
- Starting from 2-amino-5-bromopyridine, the compound is reacted with a 40% aqueous solution of chloroacetaldehyde in the presence of a base such as sodium bicarbonate.
- The reaction is carried out at temperatures ranging from 25 °C to 55 °C for 2 to 24 hours.
- After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the 6-bromoimidazo[1,2-a]pyridine intermediate.
- Recrystallization from a solvent mixture such as n-hexane/ethyl acetate affords the pure brominated heterocycle.
Reaction Conditions and Yields:
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-amino-5-bromopyridine (51.9 g, 300 mmol) |
| Chloroacetaldehyde solution | 40% aqueous, 70.7 g (360 mmol) |
| Base | Sodium bicarbonate, 30.2 g (360 mmol) |
| Solvent | Ethanol, 66.9 g |
| Temperature | 55 °C |
| Reaction time | 5 hours |
| Product yield | 72.0% (45.6 g) |
| Melting point | 76.5–78.0 °C |
This method is characterized by gentle reaction conditions, ease of operation, and high purity of the product, making it suitable for scale-up and further functionalization.
Chemical Reactions Analysis
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can participate in various reactions:
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction of the imidazo[1,2-b]pyridazine ring system.
Ester Hydrolysis: Hydrolysis of the ester group to yield the corresponding acid.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8)
- Structure : Chlorine replaces bromine at the 6-position.
- Molecular Formula : C₉H₈ClN₃O₂.
- Key Differences :
- Electronegativity and Size : Chlorine (smaller, lower polarizability) vs. bromine (larger, higher lipophilicity).
- Reactivity : Bromine’s stronger electron-withdrawing effect may enhance electrophilic substitution reactions.
- Applications : Chloro derivatives are precursors in synthesizing kinase inhibitors and anticonvulsants .
Ethyl 8-Amino-6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
- Structure : Imidazo[1,2-a]pyridine core (pyridine ring) vs. imidazo[1,2-b]pyridazine (pyridazine ring).
- Biological Activity: Imidazo[1,2-a]pyridines are prominent in antiviral and CDK inhibitor research .
Ester Variants
Methyl 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetate
- Structure : Methyl ester instead of ethyl.
- Molecular Formula : C₈H₇ClN₃O₂.
- Key Differences :
Functionalized Derivatives
Ethyl 2-(3-Amino-6-Bromoimidazo[1,2-a]pyridin-2-yl)acetate
- Structure: Additional amino group at the 3-position.
- Key Differences: Solubility: Amino groups enhance water solubility and enable hydrogen bonding. Reactivity: Amino substituents facilitate conjugation reactions (e.g., amide formation) for drug derivatization .
Structural and Functional Data Table
Research Findings and Trends
- Biological Activity : Bromine substitution enhances binding to hydrophobic pockets in kinase targets, as seen in imidazo[1,2-a]pyridine-based CDK inhibitors .
- Synthetic Utility : Ethyl esters are preferred for stability in storage, while methyl esters are used in rapid-release formulations .
- Structural Insights : Pyridazine cores exhibit higher polarity than pyridine, making them suitable for targets requiring strong hydrogen-bond interactions .
Biological Activity
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molecular Weight : 283.125 g/mol
- IUPAC Name : Ethyl 2-(6-bromoimidazo[1,2-b]pyridin-2-yl)acetate
- SMILES Representation : CCOC(=O)CC1=CN2C=C(C=CC2=N1)Br
This compound features a bromoimidazo group attached to a pyridazine ring, which contributes to its unique biological properties and makes it an attractive candidate for drug development.
Synthesis
The synthesis of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate typically involves multi-step synthetic routes. The methods employed often include:
- Formation of the Imidazo Ring : Utilizing bromoimidazole derivatives.
- Acetylation : Introducing the ethyl acetate moiety to enhance solubility and bioavailability.
These synthetic strategies are crucial for obtaining high-purity compounds suitable for biological evaluation .
Research indicates that ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate interacts with various biological targets, including enzymes and receptors. Its binding affinity with specific kinases suggests potential pathways through which it exerts therapeutic effects. For example, studies have shown that compounds within this class can inhibit specific kinases involved in cancer signaling pathways .
Antiviral Properties
Recent studies have highlighted the antiviral activity of heterocyclic compounds similar to ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate. For instance, imidazole derivatives have demonstrated effectiveness against viruses such as HSV-1. The mechanism often involves inhibiting viral replication in host cells .
Anticancer Activity
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may exhibit selective toxicity towards malignant cells while sparing normal cells, which is a desirable trait in anticancer agents .
Comparative Analysis of Related Compounds
To better understand the unique properties of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate, a comparison with structurally related compounds is insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | Structure | Contains chlorine; potential differences in reactivity and biological activity. |
| Ethyl 5-(bromomethyl)-1H-imidazole-4-carboxylate | Structure | Features an imidazole ring; different substitution pattern leading to varied properties. |
| Ethyl 4-(bromomethyl)-1H-imidazole-5-carboxylate | Structure | Similar imidazole structure but different position of substitution; affects biological interactions. |
This table illustrates how variations in halogenation and substitution can significantly influence the biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate:
- Antiviral Activity : A study found that related imidazole derivatives showed significant inhibition of HSV replication in vitro .
- Cytotoxicity Assessment : In vitro assays demonstrated that ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate exhibited selective cytotoxicity against various cancer cell lines compared to normal cells .
- Kinase Inhibition Studies : Interaction studies revealed that this compound could inhibit specific kinases associated with cancer progression, suggesting its role as a potential therapeutic agent .
Q & A
Q. Critical Factors :
Q. Basic
- ¹H/¹³C NMR : Assign signals based on coupling patterns and integration. For example, the imidazo[1,2-b]pyridazine ring protons resonate at δ 7.3–8.4 ppm, while the ethyl acetate group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- HPLC : Monitor purity (typically >95%) with retention times between 12–14 minutes using C18 columns and acetonitrile/water gradients .
Q. Advanced :
Q. Advanced
- Molecular Docking : Used to predict binding affinity to targets like γ-hydroxybutyric acid (GHB) receptors. Derivatives with 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid scaffolds show Ki values of 0.19–2.19 μM for GHB binding .
- QSAR Models : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with activity. For example, bromine enhances steric hindrance, reducing off-target binding .
Q. Advanced
- Stepwise Purification : Silica gel chromatography (10–50% EtOAc/hexanes) removes unreacted intermediates .
- Catalyst Screening : HBTU outperforms EDC/HOBt in coupling reactions, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >95% purity .
Q. Advanced
Q. Basic
Q. Advanced
Q. Advanced
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
